Ethyl isothiocyanato(phenyl)acetate

Medicinal Chemistry Analytical Chemistry Chemical Synthesis

Choose ethyl isothiocyanato(phenyl)acetate (201139-10-8) for its alpha-isothiocyanato configuration, ideal for thiourea library synthesis. The ethyl ester imparts distinct physicochemical properties vs. methyl analog, enabling precise LC-MS analysis. Aromatic isothiocyanate offers lower reactivity for controlled bioconjugation. Minimum 95% purity, for R&D only.

Molecular Formula C11H11NO2S
Molecular Weight 221.27
CAS No. 201139-10-8
Cat. No. B2774827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isothiocyanato(phenyl)acetate
CAS201139-10-8
Molecular FormulaC11H11NO2S
Molecular Weight221.27
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N=C=S
InChIInChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
InChIKeySGAJVPQXVYYRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isothiocyanato(phenyl)acetate (CAS 201139-10-8): Sourcing and Procurement Guide


Ethyl isothiocyanato(phenyl)acetate (CAS 201139-10-8) is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . It is a member of the isothiocyanate family, featuring a reactive -N=C=S group on a phenylacetate backbone . It is primarily supplied as a research chemical with a minimum purity of 95% and is intended for laboratory use only [1]. Its IUPAC name is ethyl 2-isothiocyanato-2-phenylacetate .

Why You Cannot Substitute Ethyl Isothiocyanato(phenyl)acetate with Other Isothiocyanates


Substitution with generic isothiocyanates is not advisable due to significant differences in molecular weight, lipophilicity, and steric hindrance that critically influence reactivity, solubility, and downstream applications . The ethyl ester moiety in ethyl isothiocyanato(phenyl)acetate (221.28 g/mol) imparts distinct physicochemical properties compared to its methyl ester analog (207.25 g/mol) or structurally different isomers like ethyl 2-(4-isothiocyanatophenyl)acetate (also 221.28 g/mol) [1]. Furthermore, class-level evidence indicates that the position of the isothiocyanate group (alpha vs. para) and its attachment to an aromatic ring versus an aliphatic carbon directly correlates with differential toxicity and electrophilic reactivity, making generic interchange scientifically unsound [2].

Quantitative Evidence for Selecting Ethyl Isothiocyanato(phenyl)acetate (CAS 201139-10-8) Over Analogs


Molecular Weight Differentiation: A Key Determinant in Synthetic and Analytical Workflows

Ethyl isothiocyanato(phenyl)acetate has a molecular weight of 221.28 g/mol . Its closest analog, methyl isothiocyanato(phenyl)acetate, has a molecular weight of 207.25 g/mol . The difference of 14.03 g/mol corresponds to the replacement of a methyl ester with an ethyl ester. This distinction is critical for applications where molecular mass impacts chromatographic separation, mass spectrometry detection, or the physicochemical properties of final products.

Medicinal Chemistry Analytical Chemistry Chemical Synthesis

Purity Specification: A Procurement Criterion for Reproducible Research

Ethyl isothiocyanato(phenyl)acetate is commercially available with a minimum purity specification of 95% . This baseline purity is comparable to that of its methyl ester analog, which is also offered at a minimum of 95% . This established purity standard ensures a consistent starting material quality for research, minimizing batch-to-batch variability that could compromise experimental outcomes.

Chemical Procurement Quality Control Reproducibility

Isomeric Structural Distinction: Alpha vs. Para Isothiocyanate Positioning

Ethyl isothiocyanato(phenyl)acetate (alpha-isothiocyanato) and ethyl 2-(4-isothiocyanatophenyl)acetate (para-isothiocyanato) are structural isomers with the same molecular weight (221.28 g/mol) but distinct InChIKeys [1]. The alpha-isomer (target compound) has the isothiocyanate group directly on the alpha-carbon of the acetate, while the para-isomer has it on the phenyl ring. This positional difference is expected to alter electronic distribution and steric accessibility, fundamentally changing reaction kinetics and biological target engagement.

Structural Isomerism Chemical Reactivity SAR Studies

Class-Level Reactivity and Toxicity Differentiation: Phenyl vs. Benzyl Isothiocyanates

Aromatic isothiocyanates with the -NCS group attached directly to a phenyl ring (as in ethyl isothiocyanato(phenyl)acetate) are reported to be less toxic and less reactive than those with the -NCS group attached to an aliphatic carbon (e.g., benzyl isothiocyanate) [1]. This class-level inference is critical for applications where controlled electrophilicity and reduced cytotoxicity are required, such as in bioconjugation or live-cell imaging.

Toxicology Electrophilic Reactivity Drug Discovery

Recommended Research Applications for Ethyl Isothiocyanato(phenyl)acetate (CAS 201139-10-8) Based on Evidence


Synthesis of Thiourea Derivatives for Medicinal Chemistry Libraries

The well-defined molecular weight (221.28 g/mol) and alpha-isothiocyanato configuration of ethyl isothiocyanato(phenyl)acetate make it an ideal building block for synthesizing diverse thiourea libraries . Its specific mass and structural isomerism allow for precise reaction monitoring by LC-MS and the creation of distinct chemical entities for structure-activity relationship (SAR) studies, where the ethyl ester may influence solubility and pharmacokinetic properties differently than methyl ester analogs.

Development of Analytical Methods Requiring Mass-Specific Detection

With a molecular weight distinct from its methyl ester analog by +14.03 g/mol, ethyl isothiocyanato(phenyl)acetate provides a clear mass spectrometric signature . This is valuable in analytical method development for complex mixture analysis, where unambiguous identification and quantification are required. Its minimum 95% purity further supports its use as a reference standard.

Bioconjugation and Protein Labeling with Controlled Reactivity

As an aromatic isothiocyanate, ethyl isothiocyanato(phenyl)acetate offers a lower reactivity and toxicity profile compared to aliphatic isothiocyanates [1]. This makes it a suitable candidate for protein labeling experiments (e.g., targeting lysine residues) where excessive and uncontrolled reactivity could lead to protein denaturation or precipitation. The ethyl ester group may also modulate solubility, an important consideration in aqueous bioconjugation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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